molecular formula C15H21ClN2O2 B1238927 Oxamisole hydrochloride CAS No. 99258-55-6

Oxamisole hydrochloride

Cat. No.: B1238927
CAS No.: 99258-55-6
M. Wt: 296.79 g/mol
InChI Key: SDIVEYBYOHLVIP-UHFFFAOYSA-N
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Description

Oxamisole hydrochloride is a small molecule drug initially developed by Pennwalt Corporation. It is known for its immunomodulatory properties and has been studied for its potential use in treating viral infections. The compound’s molecular formula is C15H21ClN2O2, and it is also referred to as 2,3,5,6,7,8-hexahydro-2-phenyl-8,8-dimethoxyimidazo[1,2-a]pyridine hydrochloride .

Preparation Methods

The synthesis of oxamisole hydrochloride involves the reaction of the corresponding carbonyl compound with hydroxylamine hydrochloride in dimethylformamide (DMF) in the presence of a sub-stoichiometric quantity of glycine at room temperature. This method is characterized by mild conditions, simple workup, and high yield

Chemical Reactions Analysis

Oxamisole hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine hydrochloride, glycine, and DMF. The major products formed from these reactions are oximes and hydrazones . The compound’s reactivity is influenced by its imidazo[1,2-a]pyridine structure, which allows for diverse chemical transformations.

Scientific Research Applications

Oxamisole hydrochloride has been extensively studied for its immunomodulatory effects. It has shown potential in enhancing immune responses and has been investigated for its antiviral properties. Research has demonstrated its ability to inhibit murine hepatitis virus infections and modulate immune parameters in mice . Additionally, this compound has been explored for its potential use in treating HIV and other infectious diseases .

Mechanism of Action

The mechanism of action of oxamisole hydrochloride involves its immunomodulatory effects. It enhances the activity of peripheral blood mononuclear cells and modulates the immune response. The compound’s antiviral properties are mediated through its effects on the immune system, making it a potential candidate for treating viral infections .

Comparison with Similar Compounds

Oxamisole hydrochloride can be compared to other immunomodulatory agents such as levamisole and imexon. Levamisole, like this compound, has been used for its immunomodulatory properties and has applications in treating parasitic infections and certain cancers . Imexon is another immunomodulatory agent that has shown potential in treating viral infections . This compound’s unique structure and specific immunomodulatory effects distinguish it from these similar compounds.

Conclusion

This compound is a promising compound with significant immunomodulatory and antiviral properties. Its synthesis involves mild conditions and high yields, making it a viable candidate for further research and potential industrial production. The compound’s unique mechanism of action and comparison with similar agents highlight its potential in scientific research and therapeutic applications.

Biological Activity

Oxamisole hydrochloride, a derivative of the 8-hydroxyquinoline (8-HQ) family, has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides an in-depth analysis of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is classified under the 8-hydroxyquinoline derivatives. Its chemical structure contributes to its biological activity. The general formula for 8-hydroxyquinoline derivatives can be represented as follows:

C9H7NO\text{C}_9\text{H}_7\text{NO}

This structure allows for various substitutions that can enhance or modify its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated that it has minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL , which are lower than those of standard antibiotics like ciprofloxacin (MIC values of 0.125 to 0.5 µg/mL ) .

Bacterial StrainMIC (µg/mL)Standard Drug MIC (µg/mL)
Staphylococcus aureus0.06250.125
Enterococcus faecium4-160.125
Klebsiella pneumoniaeNot tested0.125
Acinetobacter baumanniiNot tested0.125

These results suggest that this compound could be a promising candidate for developing new antibacterial agents, particularly against antibiotic-resistant strains.

Anticancer Activity

This compound has also shown potential in anticancer applications. Studies have reported its effectiveness against various cancer cell lines, including A549 (lung cancer) cells. The compound's cytotoxicity was evaluated, revealing that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Case Study: Anticancer Efficacy
A specific study highlighted the efficacy of an Oxamisole derivative in inhibiting proliferation in A549 cells, achieving a growth inhibition rate of 85% with a cytotoxicity value of 4% . This indicates a favorable therapeutic index, making it a candidate for further development.

Antiviral Activity

The antiviral potential of this compound has been explored against pathogens such as the H5N1 avian influenza virus. The compound's activity was assessed through bioactivity screening, demonstrating a correlation between lipophilicity and antiviral efficacy .

CompoundVirus Growth Inhibition (%)Cytotoxicity (%)
3-Cl-2-F91.279.3
3,4,5-Cl9.72.4

The data suggests that modifications to the substituents on the anilide ring can significantly influence both antiviral activity and cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Studies have shown that increasing the electron-withdrawing properties of substituents enhances antiviral activity while maintaining low cytotoxicity . The lipophilicity of the compound also plays a crucial role in determining its biological efficacy.

Properties

CAS No.

99258-55-6

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

8,8-dimethoxy-2-phenyl-3,5,6,7-tetrahydro-2H-imidazo[1,2-a]pyridine;hydrochloride

InChI

InChI=1S/C15H20N2O2.ClH/c1-18-15(19-2)9-6-10-17-11-13(16-14(15)17)12-7-4-3-5-8-12;/h3-5,7-8,13H,6,9-11H2,1-2H3;1H

InChI Key

SDIVEYBYOHLVIP-UHFFFAOYSA-N

SMILES

COC1(CCCN2C1=NC(C2)C3=CC=CC=C3)OC.Cl

Canonical SMILES

COC1(CCCN2C1=NC(C2)C3=CC=CC=C3)OC.Cl

Synonyms

2,3,5,6,7,8-hexahydro-2-phenyl-8,8-dimethoxy-imidazo(1,2a)pyridine
oxamisole
oxamisole hydrochloride
PR 879-317
PR 879-317A
PR-879-317

Origin of Product

United States

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